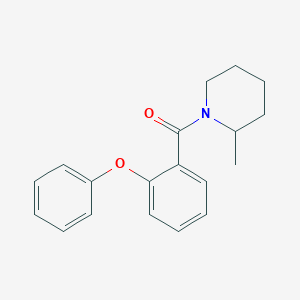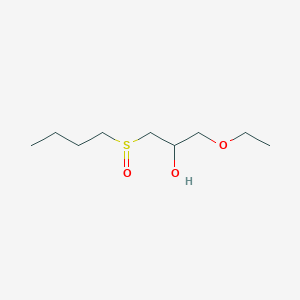![molecular formula C16H24BrNO B5121958 1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine](/img/structure/B5121958.png)
1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine, also known as JNJ-7925476, is a selective antagonist for the dopamine D4 receptor. This compound has been widely studied for its potential therapeutic applications in treating various neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of 1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine involves its binding to the dopamine D4 receptor, which is a G protein-coupled receptor. This binding inhibits the activation of the receptor and reduces the downstream signaling pathways. This leads to a decrease in the release of dopamine and other neurotransmitters, which are involved in the regulation of mood, reward, and motivation.
Biochemical and Physiological Effects:
1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine has been shown to have a selective effect on the dopamine D4 receptor, without affecting other dopamine receptors. This selectivity reduces the potential for side effects and improves the safety profile of this compound. In addition, this compound has been shown to have a long half-life, which allows for sustained therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine in lab experiments include its high affinity and selectivity for the dopamine D4 receptor, which allows for specific targeting of this receptor. In addition, this compound has a long half-life, which allows for sustained effects and reduces the need for frequent dosing. The limitations of using this compound include the potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
For research on 1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine include investigating its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and addiction. In addition, further studies are needed to elucidate the mechanism of action and to optimize the dosing and administration of this compound. Finally, the development of novel derivatives of this compound may lead to improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine involves the reaction between 2-bromophenol and 4-methylpiperidin-1-amine, followed by the addition of 1-bromo-4-chlorobutane. The final product is obtained by purification using silica gel chromatography. This synthesis method has been optimized to produce high yields of pure compound.
Applications De Recherche Scientifique
1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D4 receptor, which is involved in the regulation of mood, reward, and motivation. This compound has been investigated for its potential use in the treatment of schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO/c1-14-8-11-18(12-9-14)10-4-5-13-19-16-7-3-2-6-15(16)17/h2-3,6-7,14H,4-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTQDSDHPOBJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Bromophenoxy)butyl]-4-methylpiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5121881.png)



![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)
![4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5121928.png)
![2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5121931.png)
![6-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5121933.png)
![2-chloro-6-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5121939.png)
![4-[3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5121949.png)

![N-[3-(diisobutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5121962.png)
![propyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5121965.png)
![3-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5121969.png)